2,6-Dimethyl-2'-morpholinomethyl benzophenone
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Overview
Description
2,6-Dimethyl-2’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenones. It is widely used in various industries, including pharmaceuticals, cosmetics, and plastics, due to its ability to absorb ultraviolet (UV) radiation.
Scientific Research Applications
2,6-Dimethyl-2’-morpholinomethyl benzophenone is used in scientific research for its diverse applications:
Chemistry: It serves as a photoinitiator in polymerization reactions and as a UV absorber in various formulations.
Biology: It is used in studies involving UV-induced DNA damage and repair mechanisms.
Medicine: It is explored for its potential use in photodynamic therapy and as a component in sunscreen formulations.
Industry: It is utilized in the production of UV-resistant plastics and coatings.
Safety and Hazards
2,6-Dimethyl-2’-morpholinomethyl benzophenone is classified as a warning signal word . It has hazard statements H317 and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2’-morpholinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-2’-morpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzophenone derivatives.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2’-morpholinomethyl benzophenone involves its ability to absorb UV radiation. Upon absorption, it undergoes a photochemical reaction that leads to the formation of reactive species. These reactive species can interact with biological molecules, leading to various effects such as DNA damage or the initiation of polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the morpholinomethyl group.
4-Methylbenzophenone: Contains a methyl group at the para position.
2,4-Dimethylbenzophenone: Contains two methyl groups at the ortho and para positions.
Uniqueness
2,6-Dimethyl-2’-morpholinomethyl benzophenone is unique due to the presence of both the dimethyl groups and the morpholinomethyl group. This combination enhances its UV-absorbing properties and makes it more versatile in various applications compared to its simpler counterparts.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSLONGKOAQHSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643543 |
Source
|
Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-53-3 |
Source
|
Record name | Methanone, (2,6-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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